molecular formula C14H17FN4 B2512613 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine CAS No. 2415574-22-8

5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine

Cat. No.: B2512613
CAS No.: 2415574-22-8
M. Wt: 260.316
InChI Key: HKELUWOQSGAFGA-UHFFFAOYSA-N
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Description

5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Alkylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-chloro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    5-fluoro-6-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Has a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

5-fluoro-6-propan-2-yl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c1-10(2)13-12(15)14(19-9-18-13)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELUWOQSGAFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)NCCC2=CC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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